molecular formula C27H20N4O4S2 B11619524 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619524
M. Wt: 528.6 g/mol
InChI Key: CIWFEGGCSIIRGL-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, pyridopyrimidine, and thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, pyridopyrimidine, and thiazolidinone rings. Typical synthetic routes may involve:

    Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Pyridopyrimidine Synthesis: This may involve the condensation of pyridine derivatives with formamide or other suitable reagents.

    Thiazolidinone Formation: This can be synthesized through the reaction of thiourea with α-haloketones.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine and thiazolidinone rings.

    Substitution: The benzodioxole and pyridopyrimidine rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound may have potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-BENZYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H20N4O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20N4O4S2/c32-25-19(13-22-26(33)31(27(36)37-22)15-17-6-2-1-3-7-17)24(29-23-8-4-5-11-30(23)25)28-14-18-9-10-20-21(12-18)35-16-34-20/h1-13,28H,14-16H2/b22-13-

InChI Key

CIWFEGGCSIIRGL-XKZIYDEJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CC=C6

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.